molecular formula C8H10ClNO B11729411 O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine

O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine

Cat. No.: B11729411
M. Wt: 171.62 g/mol
InChI Key: MEDGRRSFMUQCQS-UHFFFAOYSA-N
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Description

O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of a hydroxylamine functional group attached to a benzene ring substituted with a chlorine atom and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

    Temperature: The reaction is usually conducted at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • O-[(4-chlorophenyl)methyl]hydroxylamine
  • O-[(4-methylphenyl)methyl]hydroxylamine
  • O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

Uniqueness

O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine is unique due to the specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. The presence of both chlorine and methyl groups provides distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3

InChI Key

MEDGRRSFMUQCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CON

Origin of Product

United States

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